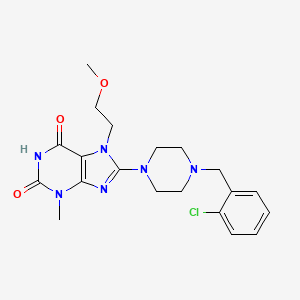

8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative with a unique substitution pattern. Its structure features:

- A 3-methyl group at position 3 of the purine core.

- A 2-methoxyethyl chain at position 7, which may enhance solubility and metabolic stability compared to shorter alkyl substituents.

- A 4-(2-chlorobenzyl)piperazine moiety at position 8, contributing to receptor-binding interactions due to the lipophilic 2-chlorobenzyl group and the piperazine’s flexibility .

Properties

IUPAC Name |

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-5-3-4-6-15(14)21/h3-6H,7-13H2,1-2H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUWGNGQROFXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , with the molecular formula and a molecular weight of approximately 432.91 g/mol, is a derivative of purine that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural elements:

- Purine Base : Central to its activity, the purine structure is known for interactions with various biological targets.

- Piperazine Moiety : This component is often associated with neuropharmacological effects.

- Chlorobenzyl Group : This substitution may enhance lipophilicity and receptor binding affinity.

Table 1: Structural Features

| Component | Description |

|---|---|

| Purine Core | Basic structure for nucleic acid components |

| Piperazine Ring | Enhances neuroactive properties |

| Chlorobenzyl Group | Increases receptor binding potential |

Research indicates that this compound acts primarily as a ligand for serotonin receptors, particularly:

- 5-HT1A

- 5-HT2A

- 5-HT7

These interactions suggest potential applications in treating psychiatric disorders such as depression and anxiety by modulating neurotransmitter systems effectively.

Affinity Studies

Binding affinity studies have demonstrated that the compound exhibits significant affinity for multiple serotonin receptor subtypes. The following table summarizes relevant findings:

| Receptor Type | Binding Affinity (Ki) | Effect on Neurotransmission |

|---|---|---|

| 5-HT1A | Moderate | Anxiolytic effects |

| 5-HT2A | High | Antidepressant effects |

| 5-HT7 | Moderate | Cognitive enhancement |

Case Studies

- Antidepressant Effects : In a study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant .

- Anxiolytic Properties : Another study showed that the compound could reduce anxiety levels in stressed subjects through its action on serotonin receptors, particularly 5-HT1A .

In Vitro and In Vivo Studies

In vitro assays have shown that this compound can inhibit certain enzymes related to neurotransmitter metabolism, which further supports its role in modulating brain chemistry. Additionally, in vivo studies have confirmed its efficacy in reducing symptoms of anxiety and depression without significant side effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table highlights key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-(2-methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Methoxyethyl instead of chlorobenzyl | Moderate affinity for serotonin receptors |

| 7-butyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Butyl group replacing chlorobenzyl | Similar receptor interactions but varied potency |

| 7-(2-hydroxypropyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Hydroxypropyl substitution | Different pharmacological profile |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Position 7 Substitution

- The target compound’s 2-methoxyethyl chain at position 7 balances hydrophilicity and lipophilicity, contrasting with the methyl group in ’s compound (less polar) and the 3-methylbutyl chain in (highly lipophilic) .

- The 2-chlorobenzyl group in ’s analog introduces steric bulk and lipophilicity, which may enhance receptor binding but reduce solubility .

Position 8 Piperazine Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.